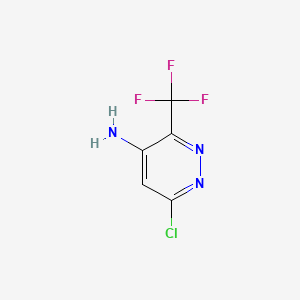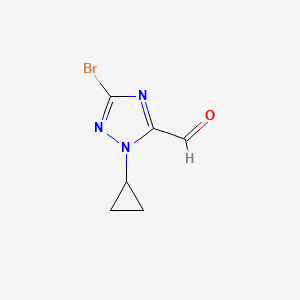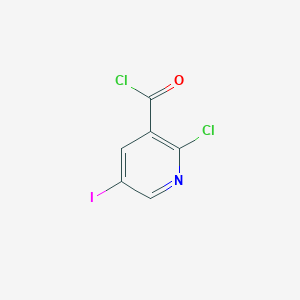
2-Chloro-5-iodonicotinoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-iodonicotinoyl chloride: is an organic compound that belongs to the class of halogenated nicotinoyl chlorides It is characterized by the presence of both chlorine and iodine atoms attached to a nicotinoyl chloride framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodonicotinoyl chloride typically involves the halogenation of nicotinoyl chloride derivatives. One common method includes the chlorination of 5-iodonicotinic acid followed by conversion to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-iodonicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2-chloro-5-iodonicotinic acid or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents under mild heating.
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in organic solvents such as tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-iodonicotinoyl chloride is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor modulators, where it serves as a precursor for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 2-Chloro-5-iodonicotinoyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets often include enzymes and receptors where the compound or its derivatives can bind and modulate activity. The pathways involved typically include halogenation and substitution mechanisms that alter the biological activity of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-fluoronicotinoyl chloride
- 2-Chloro-5-bromonicotinoyl chloride
- 2-Chloro-5-iodopyridine
Uniqueness
Compared to similar compounds, 2-Chloro-5-iodonicotinoyl chloride is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns. This dual halogenation allows for versatile synthetic applications and the formation of diverse derivatives with potential biological activity.
Conclusion
This compound is a valuable compound in organic synthesis and scientific research. Its unique chemical properties and reactivity make it a crucial intermediate in the development of new materials and pharmaceuticals. Understanding its preparation methods, chemical reactions, and applications can facilitate its effective use in various fields.
Eigenschaften
Molekularformel |
C6H2Cl2INO |
|---|---|
Molekulargewicht |
301.89 g/mol |
IUPAC-Name |
2-chloro-5-iodopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2INO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H |
InChI-Schlüssel |
CJFBCJGFCIVZET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


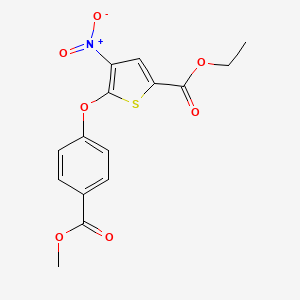
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
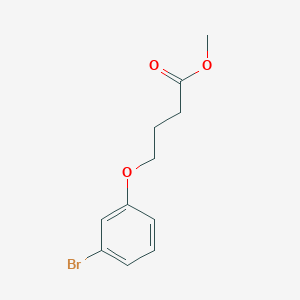
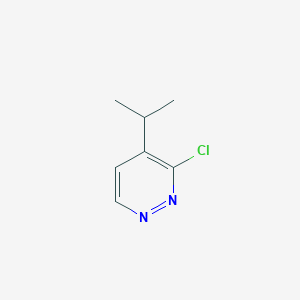
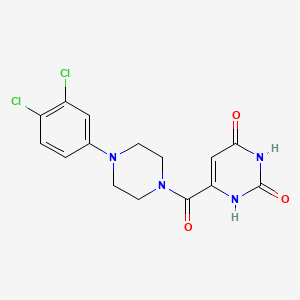
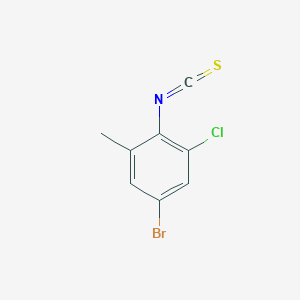

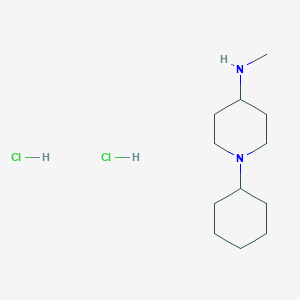
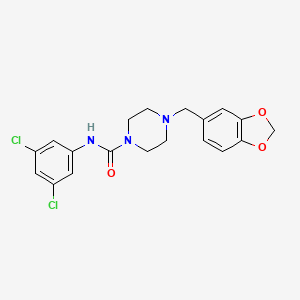
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
